Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.325 g/mol This compound features a cyclopropyl group attached to a piperidine ring, which is further connected to a methanone group and a 2-methylpyrimidin-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable halide and a piperidine derivative.
Attachment of the Pyrimidine Group: The 2-methylpyrimidin-4-yloxy group is introduced via an etherification reaction, where the piperidine intermediate reacts with 2-methylpyrimidin-4-ol under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Methanone Formation: The methanone group is introduced through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary alcohols from the reduction of the methanone group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cyclopropyl(4-(quinolin-4-yloxy)piperidin-1-yl)methanone
- Cyclopropyl(4-(benzimidazol-4-yloxy)piperidin-1-yl)methanone
Uniqueness
Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the 2-methylpyrimidin-4-yloxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for specific applications in drug discovery and development.
Properties
IUPAC Name |
cyclopropyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-15-7-4-13(16-10)19-12-5-8-17(9-6-12)14(18)11-2-3-11/h4,7,11-12H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILGGUFEJYBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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